![molecular formula C17H19NO8 B14241839 Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate CAS No. 594818-94-7](/img/structure/B14241839.png)
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate is a chemical compound with the molecular formula C15H15NO8 It is characterized by the presence of a nitrophenyl group and two ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate typically involves the esterification of 6-(4-nitrophenyl)-3,5-dioxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate exerts its effects involves the interaction of its functional groups with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
- 1,3-Dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
Uniqueness
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
594818-94-7 |
|---|---|
Fórmula molecular |
C17H19NO8 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
dimethyl 2-[6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate |
InChI |
InChI=1S/C17H19NO8/c1-25-16(21)15(17(22)26-2)8-7-13(19)10-14(20)9-11-3-5-12(6-4-11)18(23)24/h3-6,15H,7-10H2,1-2H3 |
Clave InChI |
FGEJDMJDAOMWIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
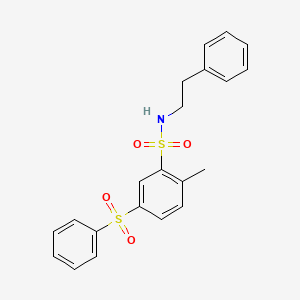
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
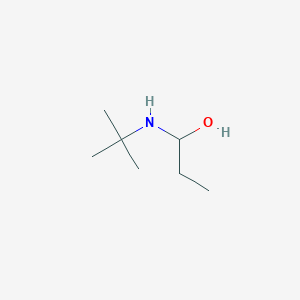
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
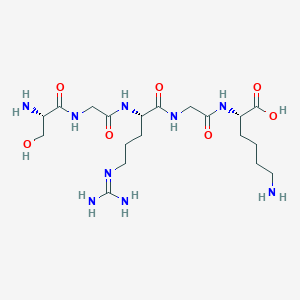
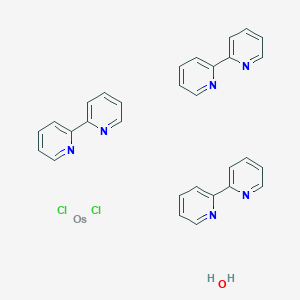
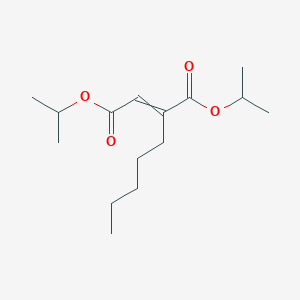
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
